molecular formula C6H5FN2O2 B581406 2-Amino-5-fluoronicotinic acid CAS No. 1196154-03-6

2-Amino-5-fluoronicotinic acid

Cat. No. B581406
CAS RN: 1196154-03-6
M. Wt: 156.116
InChI Key: LLLGMKGDTWQLRK-UHFFFAOYSA-N
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Description

2-Amino-5-fluoronicotinic acid is a chemical compound with the CAS Number: 1196154-03-6 and a molecular weight of 156.12 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 5-Fluoronicotinic acid, a related compound, has been reported in the literature . The process involves starting with nicotinic acid and undergoing a series of reactions including refluxing with thionyl chloride, bromination, amination, and a Schiemann reaction .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-fluoronicotinic acid is C6H5FN2O2 . The structure includes a pyridine ring with a carboxylic acid group, an amino group, and a fluorine atom attached .


Physical And Chemical Properties Analysis

2-Amino-5-fluoronicotinic acid has a molecular weight of 156.11 g/mol . It has a topological polar surface area of 76.2 Ų and a complexity of 165 . The compound has two hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

Pharmaceutical Synthesis

2-Amino-5-fluoronicotinic acid serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. For example, its utility in practical synthesis processes has been demonstrated in the creation of pharmaceutical intermediates through palladium-catalyzed sequences and regioselective chlorination methods (Wang et al., 2006). Such methodologies underscore the importance of 2-Amino-5-fluoronicotinic acid in facilitating the development of novel pharmaceutical agents.

Fluorescent Amino Acids for Chemical Biology

The compound's structure allows for its incorporation into fluorescent amino acids, significantly impacting chemical biology. Fluorescent amino acids are used as versatile building blocks for non-invasive studies in cells and organisms, aiding in the understanding of complex biological processes (Cheng et al., 2020). They enable the tracking of protein–protein interactions and imaging of nanoscopic events with high spatial resolution, highlighting the compound's role in advancing biological research.

Electrocatalytic Synthesis

Research into the electrocatalytic synthesis of amino acids, including 2-Amino-5-fluoronicotinic acid derivatives, demonstrates its applicability in green chemistry. The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine in the presence of CO2, for example, represents an environmentally friendly approach to producing valuable chemical entities (Gennaro et al., 2004).

Novel Compound Synthesis

The versatility of 2-Amino-5-fluoronicotinic acid extends to the synthesis of novel compounds with potential applications in agriculture and medicine. For instance, its derivatives have been explored as novel fluoropicolinate herbicides, showcasing the compound's contribution to developing new agrochemicals with improved efficacy (Johnson et al., 2015).

Safety And Hazards

The safety information for 2-Amino-5-fluoronicotinic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

2-amino-5-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLGMKGDTWQLRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678390
Record name 2-Amino-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluoronicotinic acid

CAS RN

1196154-03-6
Record name 2-Amino-5-fluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196154-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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